molecular formula C7H13NO4 B14287388 4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid CAS No. 117948-69-3

4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid

Cat. No.: B14287388
CAS No.: 117948-69-3
M. Wt: 175.18 g/mol
InChI Key: YEWBOSHHUZXRLR-UHFFFAOYSA-N
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Description

4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

117948-69-3

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

4-(3-hydroxypropylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H13NO4/c9-5-1-4-8-6(10)2-3-7(11)12/h9H,1-5H2,(H,8,10)(H,11,12)

InChI Key

YEWBOSHHUZXRLR-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CCC(=O)O)CO

Origin of Product

United States

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